2-Hexanoylbenzoic acid
CAS No.: 857538-11-5
Cat. No.: VC14454353
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 857538-11-5 |
|---|---|
| Molecular Formula | C13H16O3 |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | 2-hexanoylbenzoic acid |
| Standard InChI | InChI=1S/C13H16O3/c1-2-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16/h5-8H,2-4,9H2,1H3,(H,15,16) |
| Standard InChI Key | FNNFFONWVVWVJD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)C1=CC=CC=C1C(=O)O |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Hexanoylbenzoic acid has a molecular weight of 220.26 g/mol and the IUPAC name 2-hexanoylbenzoic acid. Its structure features a carboxylic acid group at the benzene ring's ortho position and a hexanoyl side chain, contributing to both hydrophilic and hydrophobic interactions . Key identifiers include:
The compound’s log P (octanol/water partition coefficient) is estimated at ~2.52, indicating moderate lipophilicity, which enhances membrane permeability in biological systems .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include C=O stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1680 cm⁻¹ (ketone), alongside aromatic C-H bends near 700 cm⁻¹ .
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NMR: ¹H NMR would show a deshielded proton adjacent to the ketone (δ ~3.5 ppm) and aromatic protons (δ ~7.5–8.2 ppm).
Synthesis and Reactivity
Synthetic Routes
2-Hexanoylbenzoic acid is typically synthesized via Friedel-Crafts acylation of benzoic acid derivatives. A common method involves:
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Protection of the carboxylic acid as a methyl ester to prevent side reactions.
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Acylation with hexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃).
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Deprotection using aqueous NaOH to regenerate the carboxylic acid .
Alternative approaches include oxidative coupling of toluene derivatives, though yields are lower compared to Friedel-Crafts methods .
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Carboxylic Acid: Participates in esterification, amidation, and salt formation.
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Ketone: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to form secondary alcohols .
Notably, 2-hexanoylbenzoic acid serves as a precursor for phthalide derivatives via intramolecular cyclization under acidic conditions, a reaction critical in synthesizing bioactive heterocycles .
Applications in Organic Synthesis
Heterocycle Formation
Liu et al. (2023) highlighted the utility of 2-acylbenzoic acids in constructing phthalides, isochromanones, and isoindolines . For 2-hexanoylbenzoic acid:
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Phthalides: Cyclization with dehydrating agents (e.g., P₂O₅) yields 3-alkylphthalides, intermediates in anticoagulant drugs .
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Quinolones: Condensation with anilines forms 4-quinolone scaffolds, prevalent in antibiotics like ciprofloxacin .
Photolabile Protecting Groups
2-Benzoylbenzoic acid derivatives are effective photoremovable protecting groups for alcohols and thiols. Upon UV irradiation, the hexanoyl chain undergoes Norrish-type cleavage, releasing the protected functional group . This property is exploitable in prodrug design and polymer chemistry.
Industrial and Environmental Considerations
Scalability Challenges
Industrial synthesis faces hurdles in selectivity and cost-efficiency. The Friedel-Crafts acylation generates polyacylated byproducts, necessitating advanced purification techniques (e.g., column chromatography) .
Environmental Impact
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., kinases, ion channels) using molecular docking and in vitro assays.
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Derivative Optimization: Explore halogenation or sulfonation to enhance bioactivity and solubility.
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Green Chemistry: Develop solvent-free syntheses using microwave irradiation or enzymatic catalysis .
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